4-(dimethylsulfamoyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core linked to a pyrazolo[1,5-a]pyridine moiety, with a dimethylsulfamoyl group attached to the benzene ring. The unique structure of this compound makes it a candidate for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Attachment of the Benzamide Group: This step often involves coupling reactions, such as amide bond formation, using reagents like carbodiimides.
Introduction of the Dimethylsulfamoyl Group: This can be done through sulfonation reactions using dimethylsulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the benzene ring or the pyrazolo[1,5-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in the target proteins, leading to inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(3-pyridinylmethyl)benzamide
- 4-(dimethylsulfamoyl)-N-{2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl}benzamide
Uniqueness
Compared to similar compounds, 4-(dimethylsulfamoyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzamide stands out due to its unique pyrazolo[1,5-a]pyridine moiety, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19(2)24(22,23)15-5-3-12(4-6-15)16(21)18-13-8-10-20-14(11-13)7-9-17-20/h3-7,9,13H,8,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMZXVKTYJZYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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